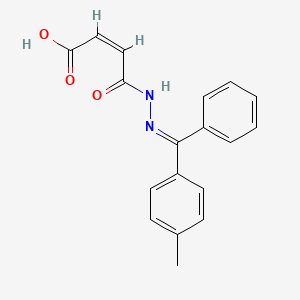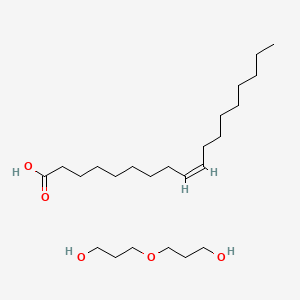
Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethylhydrocupreine hydrochloride , is a chemical compound with significant applications in various scientific fields. It is primarily used as a reagent in microbiology for the identification of certain bacterial species, particularly Streptococcus pneumoniae .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylhydrocupreine hydrochloride involves the reaction of quinine with ethyl iodide in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of ethylhydrocupreine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple recrystallization steps to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethylhydrocupreine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
Aplicaciones Científicas De Investigación
Ethylhydrocupreine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of quinoline derivatives.
Biology: It is employed in microbiology for the identification of Streptococcus pneumoniae, as it inhibits the growth of this bacterium.
Mecanismo De Acción
Ethylhydrocupreine hydrochloride exerts its effects by inhibiting the growth of certain bacteria. It targets the bacterial cell membrane, disrupting its integrity and leading to cell lysis. The compound specifically binds to the bacterial cell wall components, preventing their proper assembly and function .
Comparación Con Compuestos Similares
Similar Compounds
Quinine: A natural compound with similar structural features, used as an antimalarial agent.
Chloroquine: A synthetic derivative of quinine, also used as an antimalarial drug.
Hydroxychloroquine: Another synthetic derivative with applications in treating autoimmune diseases.
Uniqueness
Ethylhydrocupreine hydrochloride is unique due to its specific application in microbiology for the identification of Streptococcus pneumoniae. Unlike quinine and its derivatives, which are primarily used as antimalarial agents, ethylhydrocupreine hydrochloride has a distinct role in bacterial identification and inhibition .
Propiedades
Número CAS |
94107-66-1 |
|---|---|
Fórmula molecular |
C5H21N3O6P2 |
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
diazanium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);2*1H3 |
Clave InChI |
ZXNFLOLUPCEWJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


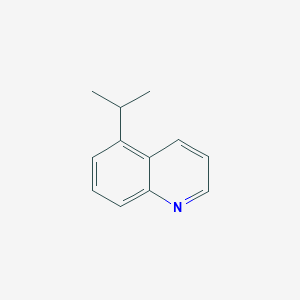




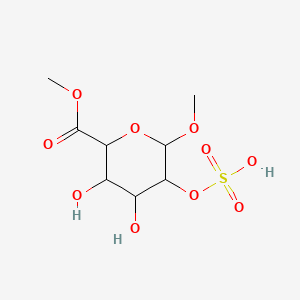


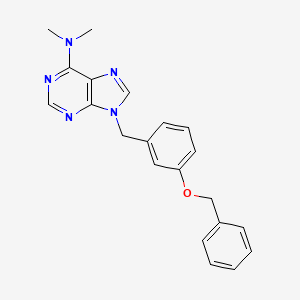

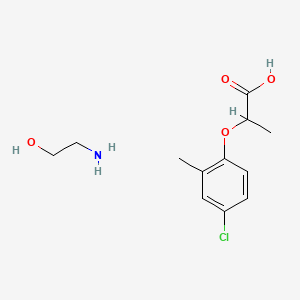
![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
